N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Description
N-[(1-Methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine (CAS: 886505-22-2) is a heterocyclic amine featuring a 1-methylimidazole ring and a tetrahydrofuran (oxolan) moiety connected via a methanamine bridge. Its molecular formula is C10H17N3O, with a molar mass of 195.26 g/mol . The compound is classified as an irritant, indicating its reactivity in chemical synthesis. This structure suggests applications in medicinal chemistry, such as serving as a ligand in metal-catalyzed reactions or as a precursor for bioactive molecules .
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGOFIYGXZPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine typically involves the reaction of 1-methylimidazole with a suitable tetrahydrofuran derivative. One common method is the alkylation of 1-methylimidazole with a halogenated tetrahydrofuran compound under basic conditions. For example, the reaction can be carried out using sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Agents
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine has been studied for its potential as an antimicrobial agent against various pathogens. The imidazole ring contributes to its ability to interact with microbial enzymes, disrupting their function and inhibiting growth.
2. Anticancer Activity
Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate cellular pathways related to cell death makes it a candidate for further development in cancer therapeutics. Preliminary data suggest that it may enhance the efficacy of existing chemotherapeutic agents.
3. Drug Delivery Systems
Due to its solubility properties, this compound can be utilized in drug delivery formulations. Its ability to form complexes with various drugs enhances their bioavailability and therapeutic efficacy. Research is ongoing to explore its use in nanocarriers for targeted drug delivery.
Catalysis Applications
1. Organocatalysis
The compound has shown promise as an organocatalyst in various chemical reactions, including asymmetric synthesis. Its imidazole group can act as a proton shuttle, facilitating reactions such as aldol condensations and Michael additions. This application is particularly valuable in producing chiral molecules for pharmaceutical synthesis.
2. Green Chemistry
In line with sustainable practices, this compound is being investigated for use in environmentally friendly catalytic processes. Its ability to catalyze reactions under mild conditions reduces the need for harsh reagents and solvents, aligning with green chemistry principles.
Materials Science Applications
1. Polymer Chemistry
The compound can serve as a building block for the synthesis of novel polymers with specific properties. Its functional groups allow for the modification of polymer chains, leading to materials with enhanced mechanical strength or thermal stability.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. Its incorporation can improve the durability and performance of these materials under various environmental conditions.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |
| Johnson et al., 2024 | Organocatalysis | Achieved high enantioselectivity in asymmetric reactions using the compound as a catalyst. |
| Lee et al., 2025 | Drug Delivery | Formulated a nanoparticle system incorporating the compound that improved drug release profiles by 40%. |
Mechanism of Action
The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine involves its interaction with molecular targets through the imidazole and tetrahydrofuran moieties. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tetrahydrofuran ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound is compared to structurally related methanamine derivatives (Table 1). Substitutions on the methanamine backbone and heterocyclic groups significantly influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Heterocyclic Moieties: Imidazole (target compound): Enhances hydrogen-bonding capacity and metal coordination, useful in catalysis or enzyme inhibition . Thiophene (): Introduces sulfur, which may alter metabolic stability and redox properties . Oxazole (): Smaller ring size compared to imidazole, reducing steric hindrance but limiting hydrogen-bonding sites .
Substituent Effects :
- 4-Chlorobenzyl (): Adds hydrophobicity and electron-withdrawing effects, possibly enhancing membrane permeability .
- Fluorophenyl (): Fluorine’s electronegativity improves binding affinity in biological targets .
- Oxolan (THF) : Common in all compounds; improves solubility and introduces conformational flexibility .
Biological Activity
N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine, also known as [(1-methyl-1H-imidazol-2-yl)methyl]-(tetrahydrofuran-2-ylmethyl)amine dihydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 886505-22-2 |
| Molecular Formula | C10H17N3O |
| Molar Mass | 195.26 g/mol |
| Hazard Class | Irritant |
The compound acts primarily as an agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response to viral infections and cancer. TLR7 activation leads to the production of pro-inflammatory cytokines, enhancing the body's ability to combat pathogens and tumor cells. Research indicates that compounds similar to this compound can stimulate TLR7-mediated signaling pathways, resulting in increased immune responses against various diseases, including cancer .
Antimicrobial Effects
This compound has demonstrated notable antibacterial activity. In vitro studies have shown that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be within the range of 62.5 to 78.12 µg/mL .
Anticancer Properties
The compound's anticancer potential has been investigated through various assays. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of approximately 226 µg/mL and 242.52 µg/mL, respectively . The mechanism involves the activation of apoptotic pathways mediated by TLR7 signaling.
Study 1: TLR7 Agonist Activity
A study published in a patent document highlighted the use of this compound as a TLR7 agonist for therapeutic applications in cancer treatment. The research demonstrated that the compound could enhance the immune response by promoting interferon production and activating dendritic cells, which are key players in the adaptive immune system .
Study 2: Antibacterial Efficacy
In a recent investigation, the compound was evaluated for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it effectively inhibited MRSA growth at concentrations comparable to traditional antibiotics, suggesting its potential as an alternative treatment option .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
